molecular formula C15H13BrN2O4 B5183698 N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide

N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide

Cat. No. B5183698
M. Wt: 365.18 g/mol
InChI Key: MAYWDASSIJUSEB-LUAWRHEFSA-N
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Description

N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide, also known as AFCF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AFCF is a synthetic compound that belongs to the class of furan derivatives and is widely used in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide has been investigated for its antitumor and antiviral properties. N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide has also been studied for its potential use as a fluorescent probe for the detection of cysteine-containing proteins in biological samples.

Mechanism of Action

The mechanism of action of N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide is not fully understood. However, studies have shown that N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide interacts with cysteine-containing proteins and enzymes, leading to the inhibition of their activity. N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide inhibits the activity of various enzymes, including caspases, proteases, and kinases. N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide has been shown to have antiviral properties by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide in lab experiments is its ease of synthesis. N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide can be easily synthesized using simple chemical reactions and is relatively inexpensive. However, one of the limitations of using N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide in lab experiments is its potential toxicity. N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide has been shown to be toxic to certain cell lines at high concentrations, and caution should be taken when handling this compound.

Future Directions

There are several potential future directions for the use of N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide in scientific research. One potential direction is the development of N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide as a fluorescent probe for the detection of cysteine-containing proteins in biological samples. Another potential direction is the investigation of N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide as a potential therapeutic agent for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide and its potential applications in various fields of scientific research.
Conclusion
In conclusion, N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide has been extensively studied for its antitumor and antiviral properties, as well as its potential use as a fluorescent probe for the detection of cysteine-containing proteins in biological samples. While there are limitations to the use of N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide in lab experiments, its ease of synthesis and potential applications make it an attractive compound for further investigation.

Synthesis Methods

The synthesis of N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide involves the reaction of 2-furancarboxylic acid with allylamine, followed by the reaction of the resulting compound with 5-bromo-2-furfurylamine. The final product is obtained by the reaction of the intermediate compound with acetic anhydride. The synthesis method of N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide is relatively simple and can be easily scaled up for large-scale production.

properties

IUPAC Name

5-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4/c1-2-7-17-14(19)11(9-10-4-3-8-21-10)18-15(20)12-5-6-13(16)22-12/h2-6,8-9H,1,7H2,(H,17,19)(H,18,20)/b11-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYWDASSIJUSEB-LUAWRHEFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)/C(=C/C1=CC=CO1)/NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide

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